4-(4-Methylphenyl)-1,2,3,6-tetrahydropyridine
Description
4-(4-Methylphenyl)-1,2,3,6-tetrahydropyridine is a tetrahydropyridine derivative featuring a partially saturated six-membered ring with a 4-methylphenyl substituent at the 4-position. The tetrahydropyridine core is critical for biological activity, with substituents on the phenyl ring influencing metabolic pathways, enzyme interactions, and toxicity profiles. This compound’s 4-methylphenyl group may modulate electronic and steric properties, distinguishing it from other derivatives.
Properties
IUPAC Name |
4-(4-methylphenyl)-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-10-2-4-11(5-3-10)12-6-8-13-9-7-12/h2-6,13H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRYYSNFHJCZDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59084-09-2, 71965-06-5 | |
| Record name | 1,2,3,6-Tetrahydro-4-(4-methylphenyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59084-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,6-tetrahydro-4-(p-tolyl)pyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.275 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-1,2,3,6-tetrahydropyridine typically involves the reaction of 4-methylbenzaldehyde with ammonia and formaldehyde under specific conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the tetrahydropyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydropyridine ring undergoes oxidation to form pyridinium ions, a reaction critical in neurotoxicological pathways.
Key Findings:
-
MAO-B Catalyzed Oxidation :
Similar to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), 4-(4-methylphenyl)-1,2,3,6-tetrahydropyridine is likely oxidized by monoamine oxidase B (MAO-B) to form a pyridinium ion (e.g., 4-(4-methylphenyl)pyridinium). This metabolite can inhibit mitochondrial complex I, leading to neurotoxicity . -
Cytochrome P450-Mediated Oxidation :
Cytochrome P450 2D6 (CYP2D6) catalyzes para-hydroxylation of aromatic rings in MPTP analogs . For this compound, hydroxylation may occur at the meta or ortho positions due to steric hindrance from the methyl group.
Reduction Reactions
The tetrahydropyridine ring can be fully reduced to a piperidine derivative under hydrogenation conditions.
Key Findings:
-
Catalytic Hydrogenation :
Hydrogen gas with palladium or platinum catalysts reduces the 1,2,3,6-tetrahydropyridine ring to a fully saturated piperidine structure. This reaction enhances the compound’s lipophilicity and potential blood-brain barrier permeability .
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Hydrogenation | H<sub>2</sub>, Pd/C, ethanol | 4-(4-Methylphenyl)piperidine |
Substitution Reactions
The methylphenyl group directs electrophilic substitution to the ortho and para positions relative to the methyl group.
Key Findings:
-
Nitration :
Nitrating agents (e.g., HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) preferentially substitute at the ortho and para positions of the methylphenyl ring . -
Halogenation :
Chlorination or bromination occurs similarly, driven by the methyl group’s activating effect.
| Reaction Type | Reagents | Major Product |
|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 4-(3-Nitro-4-methylphenyl) derivative |
| Halogenation | Cl<sub>2</sub>/FeCl<sub>3</sub> | 4-(3-Chloro-4-methylphenyl) derivative |
Cyclization and Annulation Reactions
The tetrahydropyridine ring participates in cycloaddition reactions to form polycyclic structures.
Key Findings:
-
Phosphine-Catalyzed [4+2] Annulation :
Reacting with allene ketones, this compound forms enantioselective tetrahydropyridine derivatives with >97% enantiomeric excess . -
Rhodium-Catalyzed Coupling :
α,β-unsaturated imines undergo C–H activation and electrocyclization to yield substituted tetrahydropyridines .
Comparative Reactivity with MPTP Analogs
The methyl group alters reactivity compared to MPTP:
-
Enhanced Metabolic Stability :
Methyl substitution reduces susceptibility to enzymatic degradation, increasing bioavailability . -
Modified Toxicity Profile :
2'-Methyl-MPTP analogs show higher dopaminergic toxicity than MPTP in murine models .
| Compound | Neurotoxicity (Dopamine Depletion) | MAO-B K<sub>m</sub> (μM) |
|---|---|---|
| MPTP | Severe | 130 |
| 4-(4-Methylphenyl)-THP (inferred) | Moderate to severe | ~100–150 (estimated) |
Scientific Research Applications
4-(4-Methylphenyl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research explores its potential therapeutic applications, including its effects on neurological pathways.
Industry: It is used in the development of materials with specific chemical properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Tetrahydropyridines
Substituted Phenyl Derivatives
- MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine): A well-known neurotoxin causing Parkinsonism via conversion to MPP+ by MAO-B. MPP+ is selectively taken up by dopamine neurons, leading to mitochondrial Complex I inhibition and neurodegeneration . MPTP’s unsubstituted phenyl group contrasts with the target compound’s 4-methylphenyl substituent, which may alter MAO-B affinity or metabolic stability.
2’CH3-MPTP (1-methyl-4-(2’-methylphenyl)-1,2,3,6-tetrahydropyridine) :
This ortho-methyl derivative exhibits 10-fold higher neurotoxic potency than MPTP due to enhanced MAO-B substrate activity (Km = 66 µM vs. 114 µM for MPTP). However, its toxicity is resistant to selective MAO-B inhibitors, suggesting divergent metabolic pathways .- AM01 (4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine): Tested for antimalarial activity, AM01 showed moderate efficacy against P. falciparum but exhibited genotoxicity in SOS/umu assays. The electron-withdrawing fluorine substituent may reduce MAO-B interaction compared to methyl groups .
N-Substituted and Functionalized Derivatives
- FTEAA (Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-1,2,5,6-tetrahydropyridine): A dual MAO-A/B inhibitor with a puckered tetrahydropyridine ring (puckering amplitude = 0.681 Å). The trifluoromethyl and fluorophenyl groups enhance lipophilicity and enzyme binding, demonstrating how bulky substituents expand therapeutic applications .
- Substituents on the benzoyl group (e.g., methoxy, nitro) modulate potency .
Mechanistic Insights: Metabolic Pathways and Enzyme Interactions
- MAO-B Metabolism :
Substituent position dictates MAO-B substrate efficiency. 2’CH3-MPTP’s ortho-methyl group lowers Km (66 µM vs. 114 µM for MPTP), enhancing metabolic activation . - Dopamine Transporter Uptake :
Pyridinium metabolites (e.g., MPP+) rely on dopamine transporters for neuronal uptake. 2’CH3-MPTP’s metabolite shows similar Vmax (4.1 nmol/g/min) to MPP+ (5.2 nmol/g/min), explaining selective toxicity .
Data Tables
Table 1: Substituent Effects on MAO-B Activity and Neurotoxicity
| Compound | Substituent Position | MAO-B Km (µM) | Vmax (nmol/g/hr) | Neurotoxic Potency |
|---|---|---|---|---|
| MPTP | 4-phenyl | 114 | 1389 | Baseline |
| 2’CH3-MPTP | 2’-methylphenyl | 66 | 3433 | 10× MPTP |
| 4-(4-Methylphenyl)-THP* | 4-methylphenyl | N/A | N/A | Hypothetical |
*Hypothetical data inferred from structural analogs .
Biological Activity
4-(4-Methylphenyl)-1,2,3,6-tetrahydropyridine is a compound of significant interest due to its structural similarity to neurotoxic agents such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). The biological activity of this compound has been explored primarily in the context of neurotoxicity and its interactions with monoamine oxidase (MAO), particularly MAO-B. This article reviews the available literature on the biological activity of this compound and its analogs.
The compound features a tetrahydropyridine ring substituted with a para-methylphenyl group. Its mechanism of action is hypothesized to involve metabolism by MAO-B, leading to the formation of neurotoxic metabolites similar to those produced by MPTP. Upon oxidation by MAO-B, the compound may yield reactive species that can induce oxidative stress and neuronal damage.
Neurotoxicity Studies
Several studies have investigated the neurotoxic potential of tetrahydropyridine derivatives. For instance:
- MPTP Analog Studies : Research indicates that certain analogs of MPTP exhibit varying degrees of neurotoxicity based on their ability to be oxidized by MAO-B. In particular, compounds that are good substrates for MAO-B tend to exhibit greater neurotoxic effects .
- Comparative Toxicity : In comparative studies, this compound was shown to have neurotoxic effects similar to those observed in other tetrahydropyridine derivatives .
Biological Activity Data
The following table summarizes key findings regarding the biological activity and toxicity of this compound and related compounds:
Case Studies
Case Study 1: MPTP-Induced Neurotoxicity
In a notable case study involving mice treated with MPTP and its analogs, researchers observed that compounds with higher MAO-B substrate activity resulted in pronounced dopaminergic neuron loss in the substantia nigra. This finding underscores the importance of metabolic activation in mediating neurotoxic effects .
Case Study 2: Protective Mechanisms
Another study examined potential protective mechanisms against MPTP-induced neurotoxicity. It was found that pre-treatment with selective MAO-B inhibitors significantly reduced neuronal damage in subjects exposed to neurotoxic doses of MPTP. This suggests that targeting MAO-B could be a viable therapeutic strategy for mitigating neurotoxicity associated with tetrahydropyridines .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-Methylphenyl)-1,2,3,6-tetrahydropyridine, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or catalytic hydrogenation of pyridine derivatives. Key steps include:
- Using tert-butyldimethylsilyl (TBS) protecting groups to stabilize intermediates during multi-step synthesis .
- Purification via column chromatography with silica gel, followed by recrystallization in ethanol to achieve >95% purity .
- Monitoring reaction progress with TLC (Rf ~0.4 in 1:1 hexane/ethyl acetate) and verifying structural integrity via H NMR (e.g., aromatic protons at δ 7.2–7.4 ppm and methyl groups at δ 2.3 ppm) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for weighing and synthesis .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
- First Aid : In case of inhalation, move to fresh air and administer oxygen if needed. For skin contact, wash with soap and water for 15 minutes .
Q. How can researchers confirm the stereochemical configuration of this compound derivatives?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to determine absolute configuration (e.g., C–C bond lengths of ~1.54 Å for tetrahydropyridine rings) .
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate enantiomers and calculate enantiomeric excess (ee) .
Advanced Research Questions
Q. How does this compound interact with dopamine receptors, and what experimental models validate these interactions?
- Methodological Answer :
- In Vitro Binding Assays : Radioligand competition assays (e.g., H-SCH23390 for D1 receptors) show IC values in the nanomolar range, suggesting high affinity .
- Behavioral Studies : Administer the compound to rodent models of Parkinson’s disease (e.g., 6-OHDA-lesioned rats) and monitor locomotor recovery via open-field tests .
- Contradiction Note : Discrepancies in receptor subtype selectivity (D1 vs. D2) may arise from variations in assay conditions (e.g., buffer pH or temperature). Replicate studies using standardized protocols .
Q. What strategies resolve low yields in the synthesis of this compound analogs?
- Methodological Answer :
- Catalyst Optimization : Replace traditional Pd/C with Wilkinson’s catalyst (RhCl(PPh)) to improve hydrogenation efficiency (yield increase from 45% to 72%) .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 150°C, minimizing side-product formation .
- Solvent Screening : Use DMF instead of THF to enhance solubility of aryl intermediates, achieving >85% conversion .
Q. How can researchers address contradictions in reported pharmacological data for this compound?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies (e.g., IC values for enzyme inhibition) using statistical tools like ANOVA to identify outliers .
- Dose-Response Curves : Re-evaluate activity across a wider concentration range (e.g., 1 nM–100 µM) to confirm potency thresholds .
- Structural Analog Testing : Synthesize and test derivatives (e.g., 4-(3-Chlorophenyl) analogs) to isolate structure-activity relationships (SAR) and clarify mechanisms .
Q. What advanced spectroscopic techniques characterize the electronic properties of this compound?
- Methodological Answer :
- Cyclic Voltammetry : Measure oxidation potentials (e.g., E = +1.2 V vs. Ag/AgCl) to assess electron-donating effects of the methylphenyl group .
- UV-Vis Spectroscopy : Analyze shifts in polar solvents (e.g., 275 nm in ethanol vs. 268 nm in hexane) to study solvatochromism .
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to correlate HOMO-LUMO gaps with experimental reactivity .
Key Notes
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
